1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core and a difluorophenyl group.
Mechanism of Action
Target of Action
The compound, 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . It has also been identified to preferentially induce apoptosis in p21-checkpoint deficient cells , compared to the p21-proficient cells .
Mode of Action
The compound interacts with its targets, leading to distinct pharmacological effects. For instance, it has been found to inhibit the cyclin-dependent kinases (CDKs) and arrest cell cycle progression in response to DNA damage and other environmental stresses .
Biochemical Pathways
The compound affects several biochemical pathways. It disrupts the p21-checkpoint, leading to endoreduplication and ultimately, apoptosis . The p21-deficient cells show increased chemosensitivity compared with the p21-proficient cells, validating the role of checkpoints in determining chemosensitivity .
Result of Action
The compound’s action results in the inhibition of cell cycle progression and the induction of apoptosis in p21-checkpoint deficient cells . This leads to increased chemosensitivity in these cells, making the compound a potential therapeutic agent for conditions where these cells are prevalent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, DNA damage and other environmental stresses can enhance the compound’s ability to arrest cell cycle progression . .
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 5-aminopyrazole and β-diketones, under acidic or basic conditions.
Introduction of the difluorophenyl group: This step is achieved through nucleophilic aromatic substitution reactions, where the difluorophenyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.
Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as an aryl hydrocarbon receptor antagonist, which could be useful in cancer therapy and immunomodulation.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Difluorophenyl ureas: Compounds with similar urea linkages and difluorophenyl groups, but different core structures, which may result in different pharmacological profiles.
Aryl hydrocarbon receptor antagonists: Other AHR antagonists with different chemical structures but similar biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazolo[1,5-a]pyrimidine core and the difluorophenyl group, which contributes to its potent AHR antagonistic activity and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5O/c14-9-2-1-3-10(15)12(9)19-13(21)18-8-6-16-11-4-5-17-20(11)7-8/h1-7H,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLUPKOVDPNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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